Boc-lys(Z)-pna

Übersicht

Beschreibung

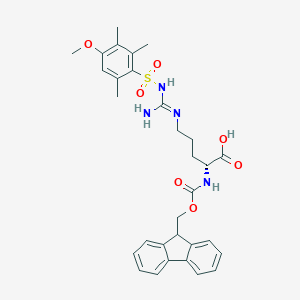

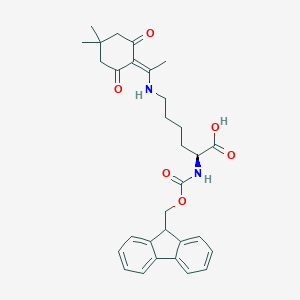

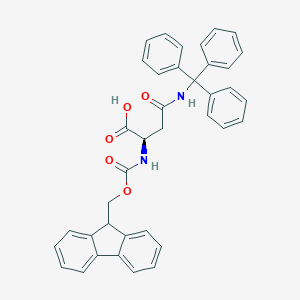

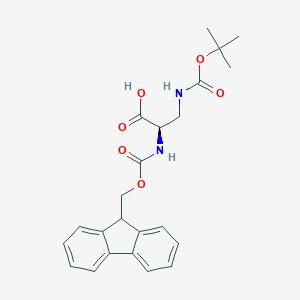

“Boc-lys(Z)-pna” refers to Nα-Boc-Nε-Cbz-L-lysine, also known as Nα-Boc-Nε-Z-L-lysine . It is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Molecular Structure Analysis

The molecular formula of “Boc-lys(Z)-pna” is C19H28N2O6 . The molecular weight is 380.44 .

Chemical Reactions Analysis

The Boc group in “Boc-lys(Z)-pna” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Physical And Chemical Properties Analysis

“Boc-lys(Z)-pna” appears as a white crystalline powder . It is soluble in MeOH or AcOH . The melting point ranges from 73 to 83 °C .

Wissenschaftliche Forschungsanwendungen

Genome Editing via Genetic Code Expansion : Boc-lys(Z)-PNA has been utilized in genome editing technologies, particularly in CRISPR-Cas9 systems. Suzuki et al. (2018) developed a heritable Cas9-mediated mammalian genome editing system that is controlled by the lysine derivative Lys(Boc), allowing for acute control over genome editing in response to BOC exposure. This method promises broad applications in genome editing with stringent regulation (Suzuki et al., 2018).

Modulation of Pharmacokinetic Properties of PNA : Research by Hamzavi et al. (2003) involved the synthesis of PNA monomers bearing glycosylated side chains, including derivatives of lysine. These modifications aimed to change the pharmacodistribution of PNA oligomers, which is significant for PNA drug development, allowing for modulation and fine-tuning of the pharmacokinetic profile of a drug lead (Hamzavi et al., 2003).

Solid Phase Synthesis of Protected PNA : Seitz (1999) reported the synthesis of Boc/Z-protected PNA oligomers on solid phase, using HYCRON resin that allowed for the application of both Boc- and Fmoc-protecting groups. This method demonstrated that further manipulations on protected PNA fragments are feasible, which is crucial for customizing PNA for specific applications (Seitz, 1999).

PNA as Nucleic Acid Analog and Mimic : Karkare and Bhatnagar (2006) discussed the characteristics of PNAs, including Boc-lys(Z)-PNA, as nucleic acid analogs and mimics. PNAs are used for antisense and antigene applications, gene cloning, mutation detection, and homologous recombination studies due to their extreme stability (Karkare & Bhatnagar, 2006).

Development of Hybridization Properties and Water Solubility of PNA : Sahu et al. (2011) focused on enhancing the biocompatibility and water solubility of PNA by incorporating diethylene glycol units. This transformation led to PNAs with greater affinity, sequence selectivity, and less aggregation, which are significant for applications in biology, biotechnology, and medicine (Sahu et al., 2011).

Diagnostic and Therapeutic Applications : Koch et al. (1997) reported an optimized automated PNA synthesis protocol, indicating the potential of PNA in diagnostic and monitoring applications in various fields like human clinical/forensic medicine, veterinary diagnostics, food/agriculture, and environmental monitoring (Koch et al., 1997).

Wirkmechanismus

Target of Action

Boc-Lys(Z)-PNA, also known as Nε-Z-Nα-Boc-L-lysine, is an N-terminal protected amino acid . It is primarily used in solid-phase peptide synthesis (SPPS) to create peptides containing Nepsilon protected lysyl side chains . The primary targets of Boc-Lys(Z)-PNA are the peptide chains that are being synthesized.

Mode of Action

The compound interacts with its targets by being incorporated into the growing peptide chain during the SPPS process . The Boc group protects the alpha-amino group, and the Z group protects the epsilon-amino group of the lysine residue, preventing unwanted side reactions during the synthesis . Once the peptide synthesis is complete, these protecting groups can be selectively removed to reveal the functional groups of the lysine residue .

Biochemical Pathways

The biochemical pathways affected by Boc-Lys(Z)-PNA are those involved in peptide synthesis . By being incorporated into peptides, it can influence the structure and function of the resulting peptide chains. The downstream effects depend on the specific peptides being synthesized and their roles in biological systems.

Pharmacokinetics

The pharmacokinetics of Boc-Lys(Z)-PNA would largely depend on the properties of the final peptide into which it is incorporated. As a building block in peptide synthesis, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be determined by the peptide it forms part of .

Result of Action

The molecular and cellular effects of Boc-Lys(Z)-PNA’s action are determined by the specific peptides that it helps form . These peptides, once synthesized and processed, can have a wide range of biological activities depending on their structure and the presence of the lysine residue.

Action Environment

The action, efficacy, and stability of Boc-Lys(Z)-PNA can be influenced by various environmental factors. These include the conditions under which the SPPS is carried out, such as temperature, solvent, and the presence of other reagents . Additionally, the stability of the final peptide can be affected by factors such as pH, temperature, and the presence of proteolytic enzymes.

Safety and Hazards

Zukünftige Richtungen

The future of “Boc-lys(Z)-pna” lies in the development of highly selective prodrugs for cancer therapy . By coupling an acetylated lysine group to a cytotoxic agent, a masked cytotoxic agent is created, which is serially activated by HDAC and an endogenous protease that remove the acetyl group first and then the unacetylated lysine group . This cancer-selective cleavage of the masking group is a promising strategy for the next generation of anticancer drug development .

Eigenschaften

IUPAC Name |

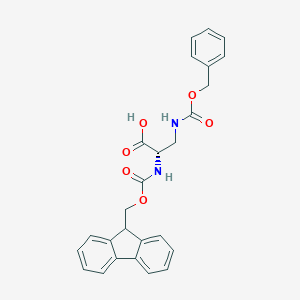

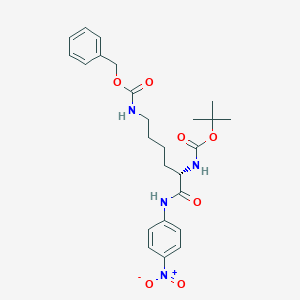

benzyl N-[(5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(4-nitroanilino)-6-oxohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O7/c1-25(2,3)36-24(32)28-21(22(30)27-19-12-14-20(15-13-19)29(33)34)11-7-8-16-26-23(31)35-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,31)(H,27,30)(H,28,32)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLJZTUHLDXXAK-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-lys(Z)-pna | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.